molecular formula C18H17N3O2 B2953320 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide CAS No. 898428-52-9

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

カタログ番号 B2953320
CAS番号: 898428-52-9
分子量: 307.353
InChIキー: OTPSFJZMGVRFPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide”, also known as MPQP, is a novel medication that is currently being explored for its potential use as an anticancer agent. It is a derivative of quinazolin-4(3H)-one .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound was synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The method used for the preparation and isolation of the compounds gave materials of good purity, as evidenced by their spectral analyses and by TLC .


Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O2. The structure of the target compounds was confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has been subjected to various chemical reactions. For instance, it has been fused in a sand bath at 120–125 °C in the presence of anhydrous ZnCl2 for 5 hours . The reaction mixture was then triturated with ice–HCl .

科学的研究の応用

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized for their diverse therapeutic potential, initially noted for neurotoxic effects but later for preventive roles in Parkinsonism and anticancer applications. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significance of these compounds in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, notably in cancer and central nervous system disorders. They also show promise against infectious diseases like malaria, tuberculosis, and HIV-infection, suggesting that compounds like N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide may offer similar broad therapeutic applications (Singh & Shah, 2017).

Isoquinoline Derivatives and Neurodegeneration

Isoquinoline derivatives, including MPP+ analogs, have been studied for their mechanisms of action and injurious effects as complex I inhibitors, akin to rotenone. They induce neurodegenerative changes similar to Parkinson's disease, characterized by nigrostriatal dopaminergic neuro-degeneration. Spectroscopic analyses and structure-activity relationship studies indicate the critical nature of the V-shaped structure for binding to complex I. These insights hint at the potential neuroprotective or neurotoxic research applications of structurally related compounds, depending on their mechanism of action (Kotake & Ohta, 2003).

Evodiamine and Its Derivatives

Evodiamine, an indoloquinazoline alkaloid, demonstrates the extensive pharmacological spectrum of quinazoline derivatives, with established roles in weight management, anti-cancer, anti-diabetic, and anti-inflammatory properties. This compound's fat-reducing property is attributed to preventing muscle protein catabolism and enhancing thermogenesis and lipid oxidation. The potential mechanisms underlying its anti-cancer activity include modulation of specific receptors such as topoisomerase I, NF-kappa B, and B-cell lymphoma 2 (Bcl2). These findings suggest that compounds like N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide might have potential applications in treating metabolic disorders, cancer, and inflammatory conditions through similar mechanisms of action (Gavaraskar, Dhulap, & Hirwani, 2015).

作用機序

The mechanism of action of this compound is closely related to its ability to inhibit both isoforms of the enzyme cyclooxygenase (COX) also known as prostaglandin H2 (PGH2) synthase i.e., COX-1 and COX-2 because it catalyzes the conversion of arachidonic acid to PGH2 .

特性

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSFJZMGVRFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。